molecular formula C22H15FN4O3S2 B2591903 3-(3-fluorophenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1226448-38-9

3-(3-fluorophenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2591903
CAS No.: 1226448-38-9
M. Wt: 466.51
InChI Key: XYALSEQPOBKQPJ-UHFFFAOYSA-N
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Description

The compound “3-(3-fluorophenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a derivative of pyrimidine-5-carbonitrile . It has been designed as an ATP mimicking tyrosine kinase inhibitor of the epidermal growth factor receptor (EGFR) .

Scientific Research Applications

Synthesis and Biological Activities

  • Chemical Synthesis and Reactions : The compound is part of a broader class of thienopyrimidine derivatives, which have been synthesized through various chemical reactions. These compounds have shown significant biological activities, including acting as inhibitors of adenosine kinase, platelet aggregation, antileukemia, and anticancer activities (El-Gazzar, Hussein, & Aly, 2006).

  • Antibacterial Evaluation : Substituted thienopyrimidines have been synthesized and evaluated for their antibacterial properties. These compounds, through nucleophilic substitution reactions, demonstrate potential as antibacterial agents, showcasing the importance of structural modifications in enhancing biological activity (More, Chandra, Nargund, & Nargund, 2013).

  • Antioxidant Activity : A study on the synthesis of 1,3,4-oxadiazole tagged thieno[2,3-d]pyrimidine derivatives revealed that these compounds exhibit significant in vitro antioxidant activity. The presence of electron-donating and withdrawing groups on the thienopyrimidine ring affects their radical scavenging abilities, indicating their potential in oxidative stress-related therapeutic applications (Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012).

  • Antimicrobial Activity : The synthesis of thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones and their derivatives has been explored for antimicrobial activity. These studies highlight the compound's potential in combating microbial infections, with specific derivatives showing activity against strains like Staphylococcus aureus, Escherichia coli, and Bacillus subtilis (Vlasov, Osolodchenko, Kovalenko, & Chernykh, 2015).

  • Urease Inhibition : Thieno[2,3-d]pyrimidine derivatives have also been evaluated for their urease inhibition properties, indicating their potential application in treating diseases associated with urease activity, such as peptic ulcers and urinary tract infections (Rauf et al., 2010).

Mechanism of Action

This compound acts as an ATP mimicking tyrosine kinase inhibitor of the EGFR . It has shown moderate antiproliferative activity against tested cell lines and was more active than the EGFR inhibitor erlotinib .

Future Directions

The future directions for this compound could involve further investigation of its kinase inhibitory activities against EGFR WT and EGFR T790M . Additionally, further in silico ADMET studies could be performed to explore drug-likeness properties .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3-fluorophenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione' involves the synthesis of the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione core, followed by the introduction of the 3-(3-fluorophenyl) and 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl substituents.", "Starting Materials": [ "2-Amino-4,6-dimethylthieno[3,2-d]pyrimidine-5-carboxylic acid", "Thionyl chloride", "3-Fluoroaniline", "4-(Methylthio)benzoyl chloride", "Sodium azide", "Triethylamine", "Hydrogen peroxide", "Sodium hydroxide", "Dimethylformamide", "Chloroform", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "1. Conversion of 2-Amino-4,6-dimethylthieno[3,2-d]pyrimidine-5-carboxylic acid to the corresponding acid chloride using thionyl chloride.", "2. Reaction of the acid chloride with 3-Fluoroaniline in the presence of triethylamine to form the 3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione intermediate.", "3. Conversion of 4-(Methylthio)benzoyl chloride to the corresponding azide using sodium azide.", "4. Reaction of the azide with the 3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione intermediate in the presence of triethylamine to form the 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl intermediate.", "5. Oxidation of the 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl intermediate using hydrogen peroxide and sodium hydroxide to form the final compound, 3-(3-fluorophenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione.", "6. Purification of the final compound using a combination of chromatography and recrystallization from a suitable solvent system." ] }

CAS No.

1226448-38-9

Molecular Formula

C22H15FN4O3S2

Molecular Weight

466.51

IUPAC Name

3-(3-fluorophenyl)-1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H15FN4O3S2/c1-31-16-7-5-13(6-8-16)20-24-18(30-25-20)12-26-17-9-10-32-19(17)21(28)27(22(26)29)15-4-2-3-14(23)11-15/h2-11H,12H2,1H3

InChI Key

XYALSEQPOBKQPJ-UHFFFAOYSA-N

SMILES

CSC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC(=CC=C5)F)SC=C4

solubility

not available

Origin of Product

United States

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